molecular formula C8H19N B3028440 N,N-Dipropylethylamine CAS No. 20634-92-8

N,N-Dipropylethylamine

Cat. No.: B3028440
CAS No.: 20634-92-8
M. Wt: 129.24 g/mol
InChI Key: XWCCTMBMQUCLSI-UHFFFAOYSA-N
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Description

N,N-Dipropylethylamine: is an organic compound that belongs to the class of tertiary amines. It is a colorless liquid with a characteristic fishy odor. The compound is primarily used as a solvent and an intermediate in various chemical reactions. Its chemical formula is C8H19N , and it has a molecular weight of 129.25 g/mol .

Scientific Research Applications

Chemistry: N,N-Dipropylethylamine is widely used as a proton scavenger in organic synthesis. It is employed in the synthesis of amides, esters, and other organic compounds .

Biology and Medicine: In biological and medical research, the compound is used as an intermediate in the synthesis of pharmaceuticals, including anesthetics and herbicides .

Industry: Industrially, this compound is used as a solvent and a catalyst in various chemical processes. It is also employed in the production of pesticides and other agrochemicals .

Safety and Hazards

N,N-Dipropylethylamine is highly flammable and causes eye and skin burns . It also causes digestive and respiratory tract burns . In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes . If swallowed, do NOT induce vomiting . If inhaled, remove to fresh air .

Mechanism of Action

Target of Action

N,N-Dipropylethylamine, also known as Hünig’s base, is a tertiary amine . It primarily targets electrophiles, particularly protons . The central nitrogen atom in the compound has a lone pair of electrons that can react with these electrophiles .

Mode of Action

The mode of action of this compound involves interaction with its targets through its lone pair of electrons. The three alkyl groups on the nitrogen atom create steric hindrance, so only small electrophiles such as protons can react with the nitrogen lone pair . It acts as a non-nucleophilic base, commonly employed for substitution reactions .

Biochemical Pathways

This compound is commonly used in organic chemistry as a proton scavenger . It is also used as the hindered base in amide coupling reactions between a carboxylic acid (typically activated, for example, as an acid chloride) and a nucleophilic amine . It acts as an activator for chiral iridium N, P ligand complexes, which can be utilized in the hydrogenation of α, β-unsaturated nitriles .

Pharmacokinetics

It is known that the compound has low solubility in water, which makes it very easily recovered in commercial processes . This property could potentially impact its bioavailability.

Result of Action

The result of this compound’s action is primarily the scavenging of protons and facilitation of substitution reactions . This can lead to the formation of new compounds in organic chemistry reactions. The compound’s action as a base in amide coupling reactions can lead to the formation of amides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its low solubility in water can affect its recovery in commercial processes . Additionally, the compound’s reactivity with electrophiles can be influenced by the presence of other compounds in the reaction environment.

Biochemical Analysis

Biochemical Properties

N,N-Dipropylethylamine plays a crucial role in biochemical reactions. It is used in alkylation, aldol-like reactions, eliminations, and selective generation of enolates . It interacts with various enzymes and proteins during these reactions. Due to its less nucleophilic nature, it produces less byproducts .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with biomolecules. It acts as a proton scavenger in organic synthesis , which can lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

It is known that it is a stable compound with a boiling point of 126.6°C .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role in alkylation, aldol-like reactions, eliminations, and selective generation of enolates . It interacts with various enzymes and cofactors during these processes.

Subcellular Localization

The information provided is based on the current understanding and available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dipropylethylamine can be synthesized through the reaction of diisopropylamine with ethyl chloride in the presence of a catalyst. The reaction typically occurs in a high-pressure autoclave at temperatures ranging from 130°C to 230°C and pressures between 0.8 to 2.5 MPa. The reaction time is usually between 4 to 10 hours .

Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of diisopropylamine with diethyl sulfate. The process involves distillation from potassium hydroxide or calcium hydride to purify the compound .

Chemical Reactions Analysis

Types of Reactions: N,N-Dipropylethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amides and other nitrogen-containing compounds, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of steric hindrance and non-nucleophilic properties, making it particularly effective in reactions where proton scavenging is required without nucleophilic interference .

Properties

IUPAC Name

N-ethyl-N-propylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-4-7-9(6-3)8-5-2/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCCTMBMQUCLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871318
Record name Ethyl di-n-propyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20634-92-8
Record name Ethyldi-n-propyl amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl di-n-propyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dipropylethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do N,N-dipropylethylamine derivatives interact with dopamine receptors?

A: Research indicates that this compound serves as a core structure for developing compounds that target dopamine receptors. Specifically, derivatives like 2-(3-hydroxyphenyl)-N,N-dipropylethylamine [] and 2-(4-aminophenyl)-N,N-dipropylethylamine [] have been explored for their interactions with these receptors. While the exact binding mechanisms may vary depending on the specific substituents on the phenyl ring, these compounds generally exhibit agonist or partial agonist activity at dopamine receptors. This means they can mimic or partially mimic the effects of dopamine, a crucial neurotransmitter involved in various brain functions, including motor control, reward, and motivation.

Q2: Can you elaborate on the structure-activity relationship (SAR) observed in this compound derivatives targeting dopamine receptors?

A: Studies have revealed intriguing SAR trends within this class of compounds. For instance, adding a pivaloyl group to the hydroxyl group of 2-(3-hydroxyphenyl)-N,N-dipropylethylamine, forming 2-(3-pivaloyloxyphenyl)-N,N-dipropylethylamine, led to a decrease in dopamine receptor-stimulating activity []. This suggests that the free hydroxyl group might be crucial for optimal interaction with the receptor.

Q3: Beyond dopamine receptor interactions, has this compound been explored in other chemical contexts?

A: Interestingly, this compound has been utilized in the synthesis and study of organometallic compounds. One example involves its incorporation into a tricarbonylchromium complex, specifically tricarbonyl[2-(2-methoxyphenyl)-N,N-dipropylethylamine]chromium []. This complex exhibited interesting reactivity, undergoing demethoxylation upon treatment with lithium aluminum hydride (LiAlH4). This highlights the versatility of this compound as a building block in various chemical reactions and its potential to influence the reactivity of metal complexes.

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